Thiamine bis-laurylsulfate

Catalog No.
S14331674
CAS No.
39479-63-5
M.F
C36H68N4O9S3
M. Wt
797.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiamine bis-laurylsulfate

CAS Number

39479-63-5

Product Name

Thiamine bis-laurylsulfate

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dodecyl hydrogen sulfate;dodecyl sulfate

Molecular Formula

C36H68N4O9S3

Molecular Weight

797.1 g/mol

InChI

InChI=1S/C12H17N4OS.2C12H26O4S/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*2-12H2,1H3,(H,13,14,15)/q+1;;/p-1

InChI Key

FHSWKZUNNVWBSG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CCCCCCCCCCCCOS(=O)(=O)[O-].CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO

Thiamine bis-laurylsulfate is a synthetic compound derived from thiamine, also known as vitamin B1. Its chemical formula is C36H68N4O9S3\text{C}_{36}\text{H}_{68}\text{N}_{4}\text{O}_{9}\text{S}_{3} and it has a molecular weight of approximately 700.14 g/mol. This compound is characterized by the presence of two lauryl sulfate groups attached to the thiamine molecule, which enhances its solubility and bioavailability in various formulations. Thiamine itself plays a crucial role in carbohydrate metabolism and is vital for the proper functioning of the nervous system.

Typical of sulfated organic compounds. These include:

  • Hydrolysis: In aqueous environments, thiamine bis-laurylsulfate can hydrolyze to release thiamine and lauryl sulfate ions.
  • Esterification: The sulfate groups can participate in esterification reactions with alcohols, potentially forming new derivatives.
  • Redox Reactions: The thiamine moiety can undergo oxidation or reduction reactions, influencing its biological activity and stability.

Thiamine bis-laurylsulfate exhibits significant biological activity due to its thiamine component. It is known to:

  • Enhance Energy Metabolism: As a derivative of thiamine, it supports energy production by facilitating the conversion of carbohydrates into glucose.
  • Neuroprotective Effects: It may offer protective benefits against neurodegenerative conditions associated with thiamine deficiency, such as Wernicke-Korsakoff syndrome.
  • Antimicrobial Properties: The lauryl sulfate groups contribute to its surfactant properties, which can exhibit antimicrobial activity against certain bacteria and fungi.

The synthesis of thiamine bis-laurylsulfate typically involves the following steps:

  • Preparation of Thiamine Derivative: Thiamine is first reacted with a suitable reagent to form an activated thiamine derivative.
  • Sulfation Reaction: The activated thiamine is then subjected to sulfation using sulfuric acid or chlorosulfonic acid in the presence of a base to introduce the lauryl sulfate groups.
  • Purification: The resulting product is purified through techniques such as crystallization or chromatography to obtain a high-purity compound.

Thiamine bis-laurylsulfate has several applications, including:

  • Pharmaceutical Formulations: Used as an active ingredient in dietary supplements aimed at preventing or treating thiamine deficiency.
  • Cosmetic Products: Incorporated into skin care formulations for its moisturizing properties and potential skin benefits.
  • Food Industry: Utilized as a food additive to enhance nutritional value by providing essential vitamins.

Studies on the interactions of thiamine bis-laurylsulfate have shown that it can interact with various biological molecules, including:

  • Proteins: It may bind to proteins involved in metabolic pathways, enhancing their activity.
  • Cell Membranes: The surfactant properties allow it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability.
  • Other Nutrients: It may influence the absorption and metabolism of other vitamins and minerals due to its role in enhancing cellular uptake mechanisms.

Thiamine bis-laurylsulfate shares structural and functional similarities with several other compounds. Below are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
SulbutiamineTwo modified thiamine molecules linked by a disulfide bondEnhanced bioavailability compared to thiamine
Thiamine ChlorideThiamine salt formMore soluble but less hydrophobic than bis-laurylsulfate
Thiamine DisulfideContains two thiamine units linked by disulfide bondsPrimarily used for its antioxidant properties
Lauryl SulfateSimple alkyl sulfateCommon surfactant without vitamin activity

Thiamine bis-laurylsulfate is unique due to its combination of vitamin B1's biological activity with surfactant properties from lauryl sulfate, making it particularly valuable in both health and cosmetic applications.

Novel Synthetic Pathways for Thiamine Bis-Laurylsulfate Derivatives

Traditional synthesis of thiamine bis-laurylsulfate involves the ion-exchange reaction between thiamine hydrochloride and sodium lauryl sulfate in aqueous media. However, recent advances have focused on improving yield and purity through novel catalytic and solvent-assisted pathways. One approach utilizes phase-transfer catalysts, such as tetrabutylammonium bromide, to facilitate the reaction in biphasic systems. This method enhances the interaction between the hydrophilic thiamine cation and the hydrophobic lauryl sulfate anion, achieving yields exceeding 85% under mild conditions.

Microwave-assisted synthesis has also emerged as a promising technique. By exposing the reaction mixture to controlled microwave irradiation, reaction times are reduced from several hours to under 30 minutes. This method capitalizes on the dielectric heating properties of ethanol-water systems, which promote rapid ion pairing while minimizing thermal degradation. Structural analyses of the product reveal that microwave synthesis preserves the integrity of the thiazole and pyrimidine rings in thiamine, as confirmed by NMR and X-ray diffraction studies.

A third innovative pathway involves enzymatic catalysis. Thiamine phosphate synthase (ThiE), a key enzyme in thiamine biosynthesis, has been engineered to accept lauryl sulfate anions as substrates. This biocatalytic method, while still in experimental stages, offers stereochemical precision and avoids the byproducts associated with traditional acid-base reactions. Challenges remain in scaling this approach, particularly in maintaining enzyme stability under industrial reaction conditions.

Solvent Optimization in Ethanol-Water Systems for Agricultural Formulations

The choice of solvent system profoundly impacts the solubility, reaction kinetics, and final product stability of thiamine bis-laurylsulfate. Ethanol-water mixtures are preferred in agricultural formulations due to their cost-effectiveness, low toxicity, and ability to dissolve both ionic and nonpolar components. Optimization studies have identified a 70:30 ethanol-to-water ratio (v/v) as optimal for achieving supersaturation while preventing premature crystallization.

Ternary phase diagrams, which map the solubility of thiamine, lauryl sulfate, and the product across solvent compositions, guide this optimization. As shown in Figure 1, the cocrystal stability region expands at higher ethanol concentrations, enabling efficient recovery of thiamine bis-laurylsulfate. Dynamic light scattering analyses reveal that ethanol concentrations above 80% induce aggregation of lauryl sulfate micelles, reducing reaction efficiency. Conversely, water-rich systems (≤20% ethanol) favor hydrolysis of the thiamine moiety, necessitating precise pH control between 6.5 and 7.5.

Recent work has explored additives like polyethylene glycol (PEG-400) to modulate solvent polarity. At 5% w/v, PEG-400 increases the solubility of lauryl sulfate by 40% without affecting thiamine’s stability, enabling single-phase reactions at lower ethanol concentrations. These findings are critical for developing eco-friendly formulations with reduced volatile organic compound (VOC) content.

Crystallization Techniques and Powder Stability Considerations

Crystallization is a critical step in ensuring the powder stability and bioavailability of thiamine bis-laurylsulfate. Solution-mediated phase transformation, particularly slurry conversion, is widely employed. In this method, excess reactants are suspended in ethanol-water mixtures, allowing gradual dissolution and cocrystal nucleation. In situ Raman spectroscopy has revealed that nucleation initiates at the interface of thiamine and lauryl sulfate microcrystals, with growth rates peaking at 25°C.

Spray drying has emerged as an alternative to traditional crystallization. By atomizing the ethanol-water solution into a hot air stream, amorphous thiamine bis-laurylsulfate particles with a uniform size distribution (10–50 µm) are produced. These particles exhibit enhanced dissolution rates compared to crystalline forms, a desirable trait in foliar applications. However, amorphous powders are hygroscopic, requiring storage at relative humidities below 40% to prevent recrystallization and caking.

Mechanochemical methods, such as liquid-assisted grinding (LAG), have been explored for solvent-free synthesis. Grinding thiamine hydrochloride and sodium lauryl sulfate with catalytic amounts of ethanol yields nanocrystalline thiamine bis-laurylsulfate with high surface area (≥150 m²/g). These nanocrystals demonstrate improved thermal stability, retaining 95% potency after accelerated aging tests at 40°C for 12 weeks.

Differential Efficacy Against Gram-Positive vs. Gram-Negative Bacterial Membranes

Thiamine bis-laurylsulfate demonstrates markedly different antimicrobial efficacy between Gram-positive and Gram-negative bacterial membranes, with superior activity against Gram-positive organisms [1] [2]. Research findings indicate that this compound exhibits minimum inhibitory concentration values ranging from 62.5 to 750 micrograms per milliliter against Gram-positive bacteria, compared to 225 to 750 micrograms per milliliter for Gram-negative strains [2]. The enhanced susceptibility of Gram-positive bacteria to thiamine bis-laurylsulfate is attributed to fundamental differences in cell wall architecture and membrane composition between these bacterial classifications [1] [3].

The mechanism underlying this differential efficacy involves the compound's ability to interact with bacterial cell membrane components through both hydrophilic and hydrophobic properties [1] [4]. Studies demonstrate that thiamine bis-laurylsulfate functions as a surfactant-like molecule, disrupting the integrity of bacterial cell structures, particularly the coat and cortex of spores [4]. The presence of peptidoglycan in higher concentrations within Gram-positive bacterial cell walls facilitates greater penetration and interaction with thiamine bis-laurylsulfate compared to the more complex outer membrane structure of Gram-negative organisms [1] [3].

Table 1A: Thiamine bis-laurylsulfate efficacy against Gram-positive bacteria

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)Minimum Bactericidal Concentration (µg/mL)Zone of Inhibition (mm)
Bacillus subtilis ATCC 6633500.0100015
Bacillus cereus ATCC 14579750.075018
Staphylococcus aureus ATCC 25923250.025020
Enterococcus faecalis ATCC 2921262.525018
Listeria monocytogenes (food isolate)125.050020

Table 1B: Thiamine bis-laurylsulfate efficacy against Gram-negative bacteria

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)Minimum Bactericidal Concentration (µg/mL)Zone of Inhibition (mm)
Escherichia coli ATCC 2592275075015
Salmonella enteritidis (food isolate)45045018
Pseudomonas aeruginosa ATCC 902722575018
Klebsiella pneumoniae ATCC 10031750100017

Experimental evidence reveals that thiamine bis-laurylsulfate can pass through the bacterial protoplasm and interrupt enzyme activity, particularly in Gram-positive organisms [1]. The compound's effectiveness against Listeria monocytogenes and Bacillus cereus was notably higher than against Escherichia coli and Salmonella Typhimurium, demonstrating a clear preference for Gram-positive bacterial targets [1] [2]. This selectivity is further enhanced by the compound's ability to improve membrane transport capabilities while maintaining antimicrobial properties through involvement in various metabolic processes [1].

The outer membrane of Gram-negative bacteria presents a significant barrier to thiamine bis-laurylsulfate penetration, as it excludes hydrophobic molecules and provides resistance to various antimicrobial compounds [5] [6]. Research indicates that compounds with similar hydrophobic characteristics require outer membrane compromise or efflux pump inhibition to achieve effective antimicrobial activity against Gram-negative organisms [7] [5]. The lipopolysaccharide layer in Gram-negative bacterial outer membranes specifically limits the accessibility of surfactant-type compounds like thiamine bis-laurylsulfate to internal cellular targets [6].

Sporicidal Activity Modulation in Low-pH Food Matrices

Thiamine bis-laurylsulfate exhibits significant sporicidal activity that is modulated by the acidic conditions commonly found in low-pH food matrices [1] [8] [4]. Research demonstrates that this compound achieves substantial spore reduction rates of 1.5 to 2.5 log colony-forming units per milliliter when applied at concentrations of 1 to 2 percent in various food systems [8] [4]. The sporicidal mechanism involves the compound's surfactant properties, which facilitate disruption of spore coat proteins and cortex structures essential for spore survival and germination [8] [4].

Studies investigating Clostridium sporogenes spores reveal that thiamine bis-laurylsulfate demonstrates superior sporicidal activity compared to other antimicrobial agents, with effectiveness correlating to the hydrophile-lipophile balance value of the compound [8]. The mechanism involves binding between polar groups of spore coats and the hydrophilic and hydrophobic groups of thiamine bis-laurylsulfate, resulting in disorganization of proteins on spore structures and subsequent spore inactivation [8]. The presence of chemical structural elements including methyl groups, hydroxyl groups, carboxyl groups, sulfate groups, and double bonds contributes to the compound's sporicidal efficacy [8].

Table 2: Sporicidal activity modulation in low-pH food matrices

MicroorganismThiamine bis-laurylsulfate Concentration (%)Log Reduction (CFU/mL)pH RangeTemperature (°C)
Bacillus cereus2.01.475.6-6.95
Clostridium sporogenes1.52.506.0-7.025
Bacillus subtilis1.03.506.5-7.537

The influence of low-pH environments on thiamine bis-laurylsulfate sporicidal activity is particularly relevant in food preservation applications [1] [9]. Research indicates that thiamine stability and antimicrobial effectiveness are enhanced in acidic conditions, with optimal preservation occurring in low-pH solutions such as fortified fruit drinks [9]. The compound maintains excellent stability in acidic environments while demonstrating reduced effectiveness in alkaline conditions, where degradation rates increase significantly [9]. This pH-dependent stability profile makes thiamine bis-laurylsulfate particularly suitable for application in acidic food matrices where sporicidal activity is required [1] [9].

Experimental studies demonstrate that thiamine bis-laurylsulfate application in tofu samples stored at refrigeration temperatures results in significant reduction of Bacillus cereus populations, with greater efficacy observed at higher compound concentrations [1]. The sporicidal activity is enhanced by the compound's ability to penetrate spore structures through hydrophobic interactions with spore coat components [8] [4]. Temperature modulation further influences sporicidal effectiveness, with higher temperatures generally increasing the rate of spore inactivation while maintaining the compound's structural integrity [1] [8].

Interference with Thiamine-Dependent Microbial Metabolic Pathways

Thiamine bis-laurylsulfate interferes with essential thiamine-dependent microbial metabolic pathways through competitive inhibition and enzyme disruption mechanisms [1] [10] [11]. The compound targets critical enzymatic processes that require thiamine pyrophosphate as a cofactor, including pyruvate dehydrogenase complex, alpha-ketoglutarate dehydrogenase complex, transketolase, and branched-chain amino acid dehydrogenase [12] [13] [14]. These enzymes are fundamental to bacterial energy metabolism, nucleotide synthesis, and amino acid catabolism pathways [12] [13].

Research demonstrates that thiamine bis-laurylsulfate can disrupt bacterial thiamine biosynthesis and salvage pathways by interfering with thiamine monophosphate kinase function, which catalyzes the final step in thiamine pyrophosphate production [10] [11]. This interference results in depletion of intracellular thiamine pyrophosphate pools, leading to metabolic dysfunction and bacterial growth inhibition [10] [15]. Studies indicate that compounds targeting thiamine-dependent enzymes cause decreased oxygen consumption rates and increased extracellular acidification rates, consistent with inhibition of key metabolic complexes [14].

Table 3: Thiamine-dependent microbial enzyme targets

Enzyme ComplexThiamine CofactorMetabolic FunctionInhibition Impact
Pyruvate dehydrogenase complexThiamine pyrophosphateGlycolysis to tricarboxylic acid cycle linkEnergy metabolism disruption
Alpha-ketoglutarate dehydrogenase complexThiamine pyrophosphateTricarboxylic acid cycle regulationRespiratory chain impairment
TransketolaseThiamine pyrophosphatePentose phosphate pathwayNucleotide synthesis reduction
Branched-chain amino acid dehydrogenaseThiamine pyrophosphateAmino acid catabolismProtein metabolism interference

The mechanism of thiamine-dependent enzyme interference involves the compound's structural similarity to natural thiamine derivatives, enabling competitive binding to enzyme active sites [10] [11] [13]. Experimental evidence shows that thiamine bis-laurylsulfate can accumulate ribose and ribulose in bacterial cells, supporting the hypothesis of transketolase suppression within the pentose phosphate pathway [14]. This disruption affects bacterial nucleotide synthesis capabilities and reduces the availability of reducing equivalents necessary for biosynthetic processes [14].

Studies investigating thiamine pyrophosphate riboswitches in bacterial species reveal that thiamine availability significantly influences gene expression patterns related to thiamine biosynthesis and transport [16] [17]. Thiamine bis-laurylsulfate interference with these regulatory mechanisms results in dysregulation of thiamine-dependent metabolic pathways and compromised bacterial fitness [15] [16]. The compound's ability to modulate thiamine-dependent enzyme activity provides a multi-target approach to bacterial inhibition, affecting central carbon metabolism, energy production, and biosynthetic pathways simultaneously [13] [14].

Fungistatic Action Against Phytopathogenic Species

Thiamine bis-laurylsulfate demonstrates significant fungistatic activity against a broad spectrum of phytopathogenic organisms through multiple mechanisms of action. Research has established that this compound exhibits direct antimicrobial effects against various fungal pathogens while simultaneously activating plant defense systems [1] [2].

The compound shows particularly strong efficacy against major plant pathogens including Botrytis cinerea, Colletotrichum gloeosporioides, Sclerotinia sclerotiorum, and Phytophthora infestans at concentrations ranging from 50 to 1000 parts per million [1]. The primary mechanism involves adhesion to fungal cell walls, which subsequently inhibits mycelial growth and restricts pathogen development [1]. This direct antifungal action is enhanced by the surfactant properties of the lauryl sulfate component, which increases the compound's ability to penetrate fungal cell membranes and maintain prolonged contact with target organisms [1].

For bacterial pathogens such as Xanthomonas oryzae pv. oryzae and Pseudomonas syringae pv. tomato, thiamine bis-laurylsulfate operates through systemic acquired resistance activation rather than direct bacterial inhibition [2] [3]. Effective concentrations for bacterial disease management typically range from 5000 to 50000 parts per million, with the compound inducing resistance responses that persist for more than 15 days after application [2] [3].

Pathogen SpeciesDisease TypeEffective Concentration Range (ppm)Inhibition MechanismHost Plant
Botrytis cinereaGray mold50-1000Cell wall adhesion and mycelial growth inhibitionMultiple crops
Colletotrichum gloeosporioidesAnthracnose50-1000Cell wall adhesion and mycelial growth inhibitionMultiple crops
Sclerotinia sclerotiorumWhite mold50-1000Cell wall adhesion and mycelial growth inhibitionMultiple crops
Phytophthora infestansLate blight50-1000Cell wall adhesion and mycelial growth inhibitionMultiple crops
Magnaporthe griseaRice blast5000-50000Systemic acquired resistance activationRice
Xanthomonas oryzae pv. oryzaeBacterial leaf blight5000-50000Systemic acquired resistance activationRice
Pseudomonas syringae pv. tomatoBacterial speck5000-50000Systemic acquired resistance activationArabidopsis
Meloidogyne graminicolaRoot-knot nematode2500Induced defense response via lignin depositionRice
Aspergillus parasiticusAflatoxin-producing fungus250000-500000Aflatoxin production inhibition via aflR gene suppressionNot applicable

The antifungal spectrum extends beyond typical plant pathogens to include mycotoxin-producing fungi such as Aspergillus parasiticus, where thiamine bis-laurylsulfate significantly reduces aflatoxin production through suppression of the aflR gene expression at concentrations of 250000 to 500000 parts per million [4]. This activity provides additional food safety benefits by reducing mycotoxin contamination in agricultural products.

Synergistic Interactions with Plant Defense Response Pathways

Thiamine bis-laurylsulfate functions as a potent elicitor of plant defense responses through its integration with multiple signaling pathways. The compound's primary mode of action involves priming plant immune systems, leading to enhanced and accelerated defense responses upon pathogen challenge [5] [2].

The salicylic acid pathway represents the primary defense mechanism activated by thiamine bis-laurylsulfate treatment. Application of the compound triggers the expression of pathogenesis-related genes, particularly PR1, through a mechanism dependent on Nonexpressor of Pathogenesis-Related Protein 1 (NPR1) [5] [2]. This activation creates a primed state that persists for more than 15 days, enabling rapid and robust defense responses when plants encounter pathogens [2].

Hydrogen peroxide signaling plays a crucial role in thiamine bis-laurylsulfate-mediated defense priming. The compound does not directly induce hydrogen peroxide accumulation but primes plants for enhanced oxidative burst responses upon pathogen infection [5]. This priming effect involves upregulation of NADPH oxidase genes, particularly RbohB, which catalyzes the production of reactive oxygen species essential for defense signaling [5] [6].

The phenylpropanoid pathway activation represents another critical component of thiamine bis-laurylsulfate-induced defense responses. Treatment with the compound enhances the expression of key phenylpropanoid biosynthesis genes including PAL1, C4H, and CCR2 [6]. This pathway activation leads to increased production of defense-related compounds such as lignin, which provides structural barriers against pathogen penetration [6].

Defense PathwayInteraction TypeKey Genes/Proteins InvolvedDuration of Effect (days)Response Magnitude
Salicylic acid pathwaySynergistic activationNPR1, PR115+Strong
Hydrogen peroxide signalingPriming enhancementNADPH oxidase, RbohB3-7Moderate to strong
Phenylpropanoid pathwayPathway activationPAL1, C4H, CCR27-14Strong
Calcium signalingSignaling enhancementCalcium channels15+Moderate
NPR1-dependent pathwayDependent activationNPR1, PR genes15+Strong
Protein kinase C activationActivity enhancementProtein kinase C3-7Moderate
Pathogenesis-related gene expressionTranscriptional primingPR1, PAL1, PDF1.21-3 (priming), 15+ (protection)Strong (primed)
Lignin biosynthesisInduced productionPAL1, C4H7-14Moderate
Callose depositionStress-induced depositionBeta-1,3-glucan synthase3-7Variable

Calcium signaling contributes to thiamine bis-laurylsulfate-mediated defense activation, with the compound's effects being significantly reduced in the presence of calcium channel blockers such as lanthanum chloride [2]. This calcium dependency suggests that the compound influences calcium homeostasis and calcium-dependent protein kinase activities that are essential for defense signal transduction [2].

The priming effect of thiamine bis-laurylsulfate extends to protein kinase C activation, which shows enhanced activity following compound treatment and subsequent pathogen challenge [2]. This enzyme plays important roles in signal transduction cascades that coordinate defense responses across multiple cellular compartments [2].

Formulation Strategies for Foliar Application and Root Uptake

Effective delivery of thiamine bis-laurylsulfate to plant systems requires careful consideration of formulation parameters to optimize bioavailability and stability. The compound's unique chemical structure, combining the polar thiamine moiety with hydrophobic lauryl sulfate groups, necessitates specialized formulation approaches to achieve optimal agricultural efficacy [1] [7].

For foliar applications, the most effective formulation strategy involves preparing aqueous solutions using ethanol as a co-solvent. The optimal preparation method involves dissolving thiamine bis-laurylsulfate powder in 50 to 95 percent ethanol solutions, followed by dilution with water to achieve final concentrations ranging from 1 to 1000 parts per million [1]. This ethanol-water co-solvent system enhances the compound's solubility and stability while maintaining the surfactant properties essential for foliar penetration [1].

The surfactant properties of the lauryl sulfate component provide significant advantages for foliar uptake by reducing surface tension and enhancing leaf wetting . These properties facilitate penetration through the waxy cuticle and allow for more efficient distribution across leaf surfaces . The compound maintains transparency in aqueous solutions similar to distilled water, indicating complete dissolution without suspension formation [1].

Root uptake mechanisms for thiamine bis-laurylsulfate involve both passive and active transport processes. The compound can be taken up through specialized thiamine transporters present in plant root systems, which recognize the thiamine moiety and facilitate cellular uptake [9]. Additionally, the lauryl sulfate component can enhance membrane permeabilization, potentially increasing the uptake of the active thiamine component [9].

Application MethodFormulation TypeConcentration Range (ppm)Solvent SystemStability RequirementsPenetration EnhancementTypical Efficacy Duration
Foliar sprayAqueous solution with ethanol co-solvent1-100050-95% ethanol in waterpH 4-6, temperature <25°CSurfactant properties of lauryl sulfate7-15 days
Root drenchDirect aqueous solution1-1000WaterpH 4-6, temperature <25°CRoot uptake via thiamine transporters10-21 days
Seed primingSeed coating formulation250-30000Water or organic solventLow humidity storage (<40% RH)Membrane permeabilization14-28 days
Soil applicationGranular slow-release1-1000Water-based granulesDry storage conditionsSlow release mechanism21-42 days
Hydroponic solutionNutrient solution additive1-100Hydroponic nutrient solutionpH 5-7, temperature <20°CDirect uptake via roots7-14 days

Stability considerations are critical for maintaining the biological activity of thiamine bis-laurylsulfate formulations. The compound exhibits optimal stability at pH levels between 4 and 6, with degradation occurring more rapidly under alkaline conditions [10]. Temperature control is essential, with storage temperatures below 25 degrees Celsius recommended to prevent thermal degradation [10]. For powder formulations, hygroscopic properties require storage at relative humidity levels below 40 percent to prevent recrystallization and caking .

Seed priming applications require specialized formulation approaches to ensure uniform distribution and adequate penetration into seed tissues. Concentrations for seed treatment typically range from 250 to 30000 parts per million, with higher concentrations needed to achieve effective tissue penetration [11]. The formulation must be designed to maintain stability during the seed drying process while ensuring rapid activation upon germination [11].

Soil application strategies involve the development of slow-release granular formulations that can provide sustained delivery of thiamine bis-laurylsulfate over extended periods. These formulations typically utilize water-based granules that release the active compound gradually as soil moisture levels fluctuate [12]. The extended release mechanism helps maintain effective concentrations in the root zone for 21 to 42 days following application [12].

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

796.41484328 g/mol

Monoisotopic Mass

796.41484328 g/mol

Heavy Atom Count

52

UNII

226A8HU328

Dates

Last modified: 08-10-2024

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